molecular formula C24H25N3O B3897104 N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine

N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine

Cat. No. B3897104
M. Wt: 371.5 g/mol
InChI Key: OBSNIRWZYAWGOP-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains a benzylidene group attached to the nitrogen of the piperazine ring. The molecule also has a benzyloxy group, which is a benzyl ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a benzyloxy group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperazine ring and the benzyloxy group. Piperazine rings can participate in various reactions, particularly those involving the nitrogen atoms. The benzyloxy group could potentially undergo reactions involving the ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase its solubility in water, while the benzyloxy group could contribute to its lipophilicity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Compounds containing piperazine rings are found in a variety of pharmaceuticals, where they can have a range of effects .

Safety and Hazards

As with any chemical compound, handling “N-[4-(benzyloxy)benzylidene]-4-phenyl-1-piperazinamine” would require appropriate safety precautions. Without specific safety data for this compound, general guidelines for handling similar organic compounds should be followed .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Piperazine derivatives are widely used in medicinal chemistry, so this compound could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(E)-1-(4-phenylmethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-3-7-22(8-4-1)20-28-24-13-11-21(12-14-24)19-25-27-17-15-26(16-18-27)23-9-5-2-6-10-23/h1-14,19H,15-18,20H2/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSNIRWZYAWGOP-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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